molecular formula C7H13NO2 B011670 (S)-2-Amino-5-methylhex-4-enoic acid CAS No. 19914-06-8

(S)-2-Amino-5-methylhex-4-enoic acid

Cat. No.: B011670
CAS No.: 19914-06-8
M. Wt: 143.18 g/mol
InChI Key: XRARHOAIGIRUNR-LURJTMIESA-N
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Description

(S)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic α-amino acid of significant interest in biochemical research. Its structure features a hexenoic acid backbone with an amino group at the alpha-carbon and a distinctive double bond between positions 4 and 5, which is further substituted with a methyl group . This unique architecture makes it a valuable chiral building block and a subject of study in natural product chemistry. Research into this compound is propelled by its natural occurrence and biological activity. Notably, the (2S,4R) stereoisomer of 2-amino-4-methylhex-5-enoic acid has been identified as a major allelochemical isolated from the mushroom Boletus fraternus . In this context, it demonstrates a potent ability to suppress the growth of competing broadleaf plants, with studies showing 50% inhibition of lettuce seedling radicle growth at a concentration of 34 ppm . This suggests its ecological role and a potential mechanism of action involving the disruption of essential amino acid metabolism or protein synthesis in target organisms. Key Research Applications: • Biochemical Research: Serves as a specialized, non-proteinogenic amino acid for studying metabolic pathways and enzyme specificity . • Natural Product & Ecological Studies: Investigated for its allelopathic properties and role in fungal defense and competition . • Peptide Synthesis: Used as a synthetic intermediate or specialized building block for incorporating unique structural elements into peptides. The availability of an Fmoc-protected derivative (Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid, CAS 914486-08-1) facilitates its direct use in solid-phase peptide synthesis (SPPS) . Product Specifications: • CAS Number: 914486-08-1 (Fmoc-protected version) • Molecular Formula: C₇H₁₃NO₂ • Molecular Weight: 143.18 g/mol • IUPAC Name: (S)-2-amino-5-methylhex-4-enoic acid Attention: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARHOAIGIRUNR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-Amino-5-methylhex-4-enoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Amino-5-methylhex-4-enoic Acid

Introduction

(S)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic α-amino acid characterized by an unsaturated, branched six-carbon backbone. As an analogue of more common amino acids like leucine, its unique structure—featuring a double bond in the side chain—makes it a molecule of significant interest to researchers in medicinal chemistry, natural product synthesis, and drug development. Its chirality and unsaturation provide scaffolds for further chemical modification and potential for unique biological interactions. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and known biological activities of closely related isomers, offering a technical resource for scientists and professionals in the field.

Core Chemical Identity and Structure

Nomenclature and Identification

The unambiguous identification of a chemical entity is foundational for research and development. Key identifiers for (S)-2-Amino-5-methylhex-4-enoic acid are cataloged below.

IdentifierValue
IUPAC Name (2S)-2-amino-5-methylhex-4-enoic acid[1]
CAS Number 19914-06-8[1][2]
Synonym 5-Dehydrohomoleucine[3]
Molecular Formula C₇H₁₃NO₂[1][3][4]
InChI Key XRARHOAIGIRUNR-LURJTMIESA-N[1]
Canonical SMILES CC(C)=CCC(=O)O[1]
Chemical Structure

The molecule consists of a hexanoic acid backbone with an amino group at the α-position (C2) and a double bond between C4 and C5. A methyl group is attached to C5, creating an isobutenyl moiety. The stereochemistry at the α-carbon is specified as (S), which is the common configuration for naturally occurring amino acids.

Chemical structure of (S)-2-Amino-5-methylhex-4-enoic acid

Physicochemical and Spectroscopic Properties

The physical and computational properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols.

Physical and Chemical Properties
PropertyValueSource
Molecular Weight 143.186 g/mol [1]
Physical Form Powder[3]
Melting Point >193°C (decomposition) or 220-225°C[3]
Boiling Point (Predicted) 253.9 ± 33.0 °C at 760 mmHg[3]
Storage Temperature Room Temperature[3]
Purity (Commercial) Typically ≥97%[1]
Computational Properties
PropertyValueSource
XLogP3 -1.4 to -1.55[1][3]
Polar Surface Area 63.3 Ų[3]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Spectroscopic Characterization

While specific spectroscopic data for (S)-2-Amino-5-methylhex-4-enoic acid is not widely published, structural elucidation relies on standard analytical techniques. For a closely related isomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, ¹H and ¹³C NMR data have been reported.[3][5] For the title compound, one would expect:

  • ¹H NMR: Signals corresponding to the two vinyl methyl protons, the vinyl proton, the allylic methylene protons, the α-methine proton, and the amine protons.

  • ¹³C NMR: Seven distinct carbon signals, including two in the sp² region for the double bond, a signal for the carboxylic acid carbon, and signals for the sp³ carbons of the backbone.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (143.186 g/mol ) and predictable fragmentation patterns, such as the loss of the carboxyl group.

Synthesis and Manufacturing

A robust synthetic strategy is crucial for obtaining sufficient quantities of the compound for research. While a specific, validated synthesis for this exact isomer is not detailed in the provided sources, a representative workflow can be proposed based on established organic chemistry principles for constructing chiral, unsaturated amino acids. A plausible retrosynthetic approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable electrophile containing the isobutenyl side chain.

Representative Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis. This approach leverages a chiral auxiliary to establish the (S)-stereocenter at the α-carbon, followed by the introduction of the side chain.

G cluster_0 Synthetic Pathway A Chiral Glycine Equivalent (e.g., using a Schöllkopf auxiliary) B Deprotonation (e.g., LDA, -78 °C) A->B 1. Base C Chiral Enolate Intermediate B->C E Asymmetric Alkylation C->E D 5-Bromo-2-methylpent-2-ene (Electrophile) D->E 2. Electrophile Addition F Alkylated Intermediate E->F G Acid Hydrolysis (Removal of auxiliary) F->G 3. Deprotection H (S)-2-Amino-5-methylhex-4-enoic acid G->H

Caption: Conceptual workflow for the asymmetric synthesis of the target amino acid.

Rationale for Experimental Choices
  • Chiral Auxiliary: The use of a chiral auxiliary (e.g., derived from a cyclic dipeptide) is a well-established method for controlling stereochemistry in amino acid synthesis. The bulky auxiliary sterically directs the incoming electrophile to the opposite face of the enolate, ensuring high diastereoselectivity.

  • Strong, Non-nucleophilic Base: A strong base like Lithium Diisopropylamide (LDA) at low temperatures is required to quantitatively form the kinetic enolate without competing side reactions like self-condensation or reaction at the ester carbonyl.

  • Electrophile: 5-Bromo-2-methylpent-2-ene serves as the C4 building block, containing the pre-formed isobutenyl moiety. Its synthesis from commercially available starting materials is straightforward.

  • Acid Hydrolysis: A final hydrolysis step, typically with aqueous acid, is necessary to cleave the auxiliary and liberate the free amino acid.

Biological Activity and Potential Applications

While data on the specific biological activity of (S)-2-Amino-5-methylhex-4-enoic acid is limited, significant findings for a closely related stereoisomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, provide valuable insights into its potential bioactivity.

Allelopathic Activity of a Related Isomer

The (2S,4R) stereoisomer has been isolated from the fruiting bodies of the mushroom Boletus fraternus and identified as a potent allelochemical.[3][5] Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This particular compound was found to inhibit the radicle (embryonic root) growth of lettuce seedlings, with 50% inhibition observed at a concentration of 34 ppm.[5]

Mechanism of Action: Negative Chemotropism

A remarkable observation was that at higher concentrations (300 ppm), the lettuce radicles grew upwards, against gravity, to avoid contact with the solution containing the compound.[3] This indicates a strong negative chemotropic effect, where the direction of growth is influenced by a chemical stimulus. This mechanism suggests the compound may interact with specific receptors in the plant root that govern growth direction and response to environmental cues.

G A (2S,4R)-2-amino-4-methyl-hex-5-enoic acid (Alleltoxic Compound) B Presence in Growth Medium A->B C Contact with Plant Radicle (Root Tip) B->C D Activation of a Negative Chemotropic Signaling Pathway C->D Interaction E Inhibition of Downward Growth D->E F Stimulation of Upward Growth (Avoidance Response) D->F G Observed Phenotype: Radicles grow against gravity E->G F->G

Caption: Logical relationship of the allelopathic effect observed with a related isomer.

Potential in Drug Development

As a non-proteinogenic amino acid, (S)-2-Amino-5-methylhex-4-enoic acid is a valuable chiral building block. Its structural similarity to leucine suggests it could be explored as:

  • An antagonist or modulator for receptors that bind branched-chain amino acids.

  • An inhibitor of enzymes involved in amino acid metabolism.

  • A component of synthetic peptides to introduce conformational constraints or novel functionalities.

Experimental Protocols: Isolation and Analysis

The following protocol is adapted from the bioassay-guided fractionation used to isolate the related allelochemical (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus.[3][5] This method is effective for isolating polar, low-molecular-weight compounds like amino acids from natural sources.

Isolation Workflow Diagram

G cluster_0 Isolation & Purification Workflow A Lyophilized & Crushed Fruiting Bodies of Source Material B Extraction (e.g., 99.5% Ethanol, 2x) A->B C Concentration in vacuo B->C D Crude Syrup C->D E Ion-Exchange Chromatography (Amberlite IR-120B, H⁺ form) D->E F Wash with Distilled Water (Remove unbound compounds) E->F G Elution (2N NH₄OH) E->G H Evaporation of Eluent G->H I Purified Amino Acid Fraction H->I J TLC Analysis (Visualization with Ninhydrin) I->J

Caption: Workflow for the isolation and analysis of amino acids from a natural source.

Step-by-Step Isolation and Analysis Protocol
  • Extraction:

    • Homogenize lyophilized and crushed source material (e.g., 20 g) in 99.5% ethanol (e.g., 1.5 L).

    • Stir or sonicate for 2 hours at room temperature.

    • Filter the mixture and repeat the extraction on the solid residue.

    • Combine the ethanol extracts and concentrate them under reduced pressure (in vacuo) to yield a viscous syrup. Causality: Ethanol is an effective solvent for extracting a broad range of semi-polar secondary metabolites, including amino acids, while leaving behind highly polar polysaccharides.

  • Chromatographic Separation:

    • Prepare a column with Amberlite IR-120B resin (H⁺ form). This is a strong cation exchange resin.

    • Dissolve the crude syrup in an aqueous methanol solution and load it onto the column.

    • Wash the column thoroughly with distilled water to remove neutral and anionic compounds (e.g., sugars, organic acids). Causality: At neutral pH, the amino group of the target compound is protonated (NH₃⁺), allowing it to bind strongly to the negatively charged sulfonic acid groups of the resin, while other compounds are washed away.

    • Elute the bound amino acids from the column using a solution of 2N ammonium hydroxide (NH₄OH). Causality: The high concentration of ammonia deprotonates the bound amino acid (NH₃⁺ -> NH₂), releasing it from the resin. The ammonium ions (NH₄⁺) also compete for binding sites.

    • Collect the eluent and evaporate it to dryness to yield the purified amino acid fraction.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the purified fraction onto a silica gel TLC plate.

    • Develop the plate in a chamber with a mobile phase of butanol:acetic acid:water (4:1:1 v/v/v).

    • After development, dry the plate and visualize the amino acid spots by spraying with a Ninhydrin reagent solution.

    • Heat the plate at 110°C for 5-10 minutes. Amino acids will appear as purple or pink spots. Causality: Ninhydrin reacts with the primary amine group of the amino acid to produce a highly colored compound known as Ruhemann's purple, providing a sensitive and specific method for detection.

Conclusion

(S)-2-Amino-5-methylhex-4-enoic acid represents a compelling target for chemical and biological investigation. Its defined stereochemistry and unsaturated side chain offer rich opportunities for synthetic derivatization and exploration as a novel bioactive agent. While its own biological profile is yet to be fully characterized, the pronounced allelopathic activity of a closely related isomer highlights the potential for this class of compounds to interact strongly with biological systems. The methodologies for its synthesis and isolation described herein provide a framework for researchers to access and study this intriguing molecule, paving the way for potential applications in agrochemicals, pharmacology, and materials science.

References

  • 2-Amino-4-methyl-5-hexenoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • (2R,4S)-2-amino-4-methylhex-5-enoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Amino-4-methylhex-5-ynoic acid Properties. CompTox Chemicals Dashboard, EPA. [Link]

  • 2-Amino-5-methylhex-5-enoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Taylor & Francis Online. [Link]

  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. Patentscope, WIPO. [Link]

  • 2-Amino-2,5-dimethylhex-4-enoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

  • 3-(aminomethyl)-5-methylhex-4-enoic acid. Daicel Pharma Standards. [Link]

Sources

Difference between 4-enoic and 5-enoic isomers of amino-methylhexenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Functional Differentiation of 4-Enoic and 5-Enoic Isomers of Amino-Methylhexenoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise placement of a double bond within a molecule can dramatically alter its pharmacological, toxicological, and metabolic profiles. This guide provides a detailed examination of the structural and functional differences between the 4-enoic and 5-enoic isomers of amino-methylhexenoic acid, a class of molecules with significant therapeutic potential, particularly as analogs of γ-aminobutyric acid (GABA). We will explore the nuanced differences in their chemical properties, the advanced analytical techniques required for their differentiation, and the profound impact these isomeric variations have on their biological activity. This document serves as a technical resource for scientists engaged in the discovery, development, and quality control of neurologically active compounds.

Introduction: The Critical Role of Isomerism in Drug Design

Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, are a cornerstone of medicinal chemistry. Positional isomerism, where functional groups or, in this case, unsaturated bonds occupy different positions, can lead to vastly different biological outcomes. For GABAergic compounds like pregabalin or gabapentin, even subtle structural modifications can significantly modulate their binding affinity for targets such as the α2δ subunit of voltage-gated calcium channels or their activity as enzyme inhibitors.

The focus of this guide, the 4-enoic and 5-enoic isomers of amino-methylhexenoic acid, presents a classic challenge in both synthesis and analysis. The 5-enoic isomer contains a terminal double bond, which imparts distinct chemical reactivity compared to the internal double bond of the 4-enoic isomer. Understanding these differences is paramount for controlling drug synthesis, ensuring the purity of the active pharmaceutical ingredient (API), and predicting biological effects. A notable parallel can be drawn to Vigabatrin ((RS)-4-aminohex-5-enoic acid), an irreversible inhibitor of GABA transaminase, where the terminal alkene is crucial for its mechanism of action.

This guide will provide the necessary framework for differentiating these isomers, from foundational structural analysis to the interpretation of their biological significance.

Structural and Physicochemical Differentiation

The fundamental difference between the 4-enoic and 5-enoic isomers lies in the location of the carbon-carbon double bond. This seemingly minor shift has significant implications for the molecule's three-dimensional shape, electronic distribution, and chemical reactivity.

  • 4-Amino-3-methylhex-5-enoic acid (5-enoic isomer): Features a terminal alkene. This structure allows for greater flexibility in the carbon chain and presents a sterically accessible double bond for chemical reactions.

  • 4-Amino-3-methylhex-4-enoic acid (4-enoic isomer): Features an internal (tetrasubstituted) alkene. The double bond's position within the carbon backbone introduces more rigidity and can lead to the possibility of (E/Z) stereoisomerism, further complicating the isomeric landscape.

These structural variations influence key physicochemical properties, as summarized below.

Property5-Enoic Isomer (Terminal Alkene)4-Enoic Isomer (Internal Alkene)Rationale for Difference
Boiling Point Generally lowerGenerally higherInternal alkenes are more thermodynamically stable than terminal alkenes, leading to stronger intermolecular forces.
Reactivity Higher reactivity in electrophilic additionsLower reactivity due to steric hindranceThe terminal double bond is less sterically hindered, making it more accessible to reagents.
NMR (¹H) Shifts Vinyl protons (~4.9-5.8 ppm)Vinylic methyl protons (~1.6-1.8 ppm)The chemical environment of protons attached to or near the double bond is distinct and highly diagnostic.
IR Spectroscopy C=C stretch at ~1640 cm⁻¹C=C stretch at ~1670 cm⁻¹ (weaker)The position and substitution of the double bond affect its vibrational frequency.

Advanced Analytical Methodologies for Isomer Differentiation

Positive identification and quantification of the 4-enoic and 5-enoic isomers require a multi-pronged analytical approach. Relying on a single method is often insufficient to resolve these closely related structures, especially in a complex mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the definitive structural elucidation of these isomers.

Experimental Protocol: ¹H NMR for Isomer Identification

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • For the 5-enoic isomer: Look for characteristic signals in the vinyl region. Expect a complex multiplet between ~5.7-5.9 ppm (for the internal vinyl proton) and two distinct signals around ~4.9-5.2 ppm (for the terminal vinyl protons).

    • For the 4-enoic isomer: The key indicator is the absence of signals above ~5.5 ppm. Instead, look for a signal corresponding to the vinylic methyl group, which will typically appear as a singlet or a narrow quartet around 1.6-1.8 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for separating the isomers and confirming their molecular weight. The difference in volatility and fragmentation patterns allows for clear differentiation.

Experimental Protocol: GC-MS Analysis

  • Derivatization (Mandatory): Amino acids are non-volatile. Derivatize the sample to increase volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC Separation:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Analysis: The isomers will exhibit different retention times. The 5-enoic isomer, being slightly less stable, may elute earlier. The mass spectra will show the same molecular ion, but the fragmentation patterns (e.g., from McLafferty rearrangement) will differ due to the double bond's position, providing orthogonal confirmation of the structure.

Biological Implications and Mechanism of Action

The positioning of the double bond directly influences how these molecules interact with biological targets. While both isomers are analogs of GABA, their profiles can diverge significantly.

Interaction with GABAergic System Targets

The primary targets for small-molecule GABA analogs are enzymes involved in GABA metabolism and receptors or channels modulated by GABA.

  • GABA Transaminase (GABA-T): This enzyme degrades GABA. The 5-enoic isomer, with its terminal alkene, is a potential mechanism-based inactivator (suicide inhibitor) of GABA-T, similar to Vigabatrin. The terminal double bond can form a reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inhibition.

  • Voltage-Gated Calcium Channels (VGCCs): The α2δ subunit of VGCCs is the primary target of gabapentinoids like pregabalin. The binding affinity of the 4-enoic and 5-enoic isomers to this subunit can differ based on the conformation enforced by the double bond's position. The more rigid structure of the 4-enoic isomer may lead to a different binding pose and affinity compared to the more flexible 5-enoic isomer.

The logical workflow for evaluating the biological activity of these isomers is outlined below.

G cluster_0 Isomer Synthesis & Purification cluster_1 Biological Screening cluster_2 Potential Outcomes Isomer_5 5-Enoic Isomer GABA_T_Assay GABA-T Inhibition Assay Isomer_5->GABA_T_Assay VGCC_Binding α2δ Radioligand Binding Assay Isomer_5->VGCC_Binding Isomer_4 4-Enoic Isomer Isomer_4->GABA_T_Assay Isomer_4->VGCC_Binding Irreversible_Inhibitor Irreversible Inhibition (Potential Anticonvulsant) GABA_T_Assay->Irreversible_Inhibitor 5-Enoic (Hypothesized) No_Inhibition No Significant Inhibition GABA_T_Assay->No_Inhibition 4-Enoic (Hypothesized) High_Affinity High Affinity Binding (Potential Analgesic) VGCC_Binding->High_Affinity Isomer-dependent Low_Affinity Low/No Affinity VGCC_Binding->Low_Affinity Isomer-dependent

Caption: Biological screening workflow for amino-methylhexenoic acid isomers.

This diagram illustrates the hypothesized divergence in biological activity. The 5-enoic isomer is predicted to act as a GABA-T inhibitor, while both isomers require evaluation for their binding affinity to the α2δ subunit of VGCCs, which is likely to be conformation-dependent.

Conclusion and Future Directions

The differentiation of 4-enoic and 5-enoic isomers of amino-methylhexenoic acid is a critical task in the development of novel therapeutics for neurological disorders. While sharing the same molecular formula, their distinct chemical structures, conferred by the position of the double bond, lead to unique analytical signatures and, most importantly, divergent biological activities. The terminal alkene of the 5-enoic isomer presents an opportunity for mechanism-based enzyme inhibition, whereas the internal alkene of the 4-enoic isomer imposes conformational constraints that will dictate its receptor binding profile.

A comprehensive analytical strategy employing high-field NMR and GC-MS is essential for the unambiguous identification and quality control of these compounds. Future research should focus on the stereoselective synthesis of each isomer to fully deconvolute their biological activities and establish a clear structure-activity relationship, paving the way for the development of more potent and selective next-generation GABAergic drugs.

References

  • Title: Vigabatrin Source: DrugBank Online URL: [Link]

A Technical Guide to the Biosynthesis of Branched-Chain Amino Acids in Fungi: Elucidating the Core Leucine Pathway and the Hypothetical Formation of 5-Dehydrohomoleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of branched-chain amino acids (BCAAs)—leucine, valine, and isoleucine—is an essential metabolic pathway in fungi, plants, and bacteria, but absent in mammals.[1][2] This distinction renders the pathway an attractive target for the development of novel antifungal agents.[3] This guide provides an in-depth exploration of the fungal leucine biosynthetic pathway, which serves as the foundation for understanding the formation of related amino acid derivatives. While the compound 5-dehydrohomoleucine is not a canonical intermediate in primary leucine metabolism, we present a scientifically grounded, hypothetical pathway for its formation. This document details the core enzymatic reactions, regulatory mechanisms, and state-of-the-art experimental protocols for investigating these pathways, offering a comprehensive resource for researchers in mycology and drug development.

Introduction: The Significance of Fungal BCAA Biosynthesis

Fungi synthesize BCAAs through a series of interconnected enzymatic steps that are well-characterized, particularly in the model organism Saccharomyces cerevisiae.[2] These amino acids are fundamental building blocks for protein synthesis and also serve as precursors for a variety of secondary metabolites.[2][4] The leucine pathway, specifically, produces not only leucine but also a critical metabolic signaling molecule, α-isopropylmalate (α-IPM), which acts as a key regulator of gene expression.[1][2]

The topic of this guide, 5-dehydrohomoleucine, represents a novel amino acid derivative. Homoleucine is a non-proteinogenic analog of leucine, featuring an additional methylene group in its side chain. The "5-dehydro" designation implies the presence of a double bond. A direct, characterized biosynthetic pathway for 5-dehydrohomoleucine is not described in established literature. Therefore, this guide will first detail the core, experimentally verified leucine biosynthetic pathway and then extrapolate from known biochemical principles to propose a hypothetical route for the synthesis of 5-dehydrohomoleucine. This approach provides both a solid foundation in fungal amino acid metabolism and a logical framework for investigating novel or rare metabolites.

The Core Leucine Biosynthetic Pathway

The dedicated pathway to leucine biosynthesis begins with α-ketoisovalerate (KIV), the immediate precursor to valine.[2] This process involves a three-step conversion to α-ketoisocaproate (KIC), which is then transaminated to yield L-leucine. The enzymes responsible for these core steps are highly conserved across many fungal species.[1]

Enzymatic Steps and Genes
  • α-Isopropylmalate Synthase (EC 2.3.3.13): This is the first committed step in leucine biosynthesis. The enzyme catalyzes the condensation of acetyl-CoA and KIV to form α-isopropylmalate (α-IPM). In S. cerevisiae, this activity is carried out by two isoenzymes encoded by the LEU4 and LEU9 genes.[1][2][5] These isoenzymes exhibit different sensitivities to feedback inhibition by leucine.[2]

  • Isopropylmalate Isomerase (EC 4.2.1.33): This enzyme catalyzes the stereospecific isomerization of α-IPM to its β-isomer, β-isopropylmalate (β-IPM). This reaction proceeds via an aconitase-like mechanism. The enzyme is encoded by the LEU1 gene in yeast.[1][2][5]

  • β-Isopropylmalate Dehydrogenase (EC 1.1.1.85): The final step in the formation of the keto-acid precursor to leucine is the NAD+-dependent oxidative decarboxylation of β-IPM to α-ketoisocaproate (KIC). This reaction is catalyzed by an enzyme encoded by the LEU2 gene.[1][2][5]

  • Branched-Chain Amino Acid Aminotransferase (EC 2.6.1.42): KIC is converted to L-leucine via transamination, typically using glutamate as the amino donor. In yeast, this final step is primarily catalyzed by the cytosolic enzyme Bat2p.[2]

An unusual feature of this pathway in S. cerevisiae is the partitioning of enzymes between the mitochondrial matrix and the cytosol.[1][5]

Leucine_Biosynthesis cluster_pathway Core Leucine Biosynthetic Pathway KIV α-Ketoisovalerate (KIV) aIPM α-Isopropylmalate (α-IPM) KIV->aIPM Leu4p, Leu9p (α-IPM Synthase) ACoA Acetyl-CoA ACoA->aIPM bIPM β-Isopropylmalate (β-IPM) aIPM->bIPM Leu1p (IPM Isomerase) KIC α-Ketoisocaproate (KIC) bIPM->KIC Leu2p (β-IPM Dehydrogenase) LEU L-Leucine KIC->LEU Bat2p (Aminotransferase) aKG α-Ketoglutarate LEU->aKG GLU Glutamate GLU->LEU

Caption: Core enzymatic steps of the L-leucine biosynthetic pathway in fungi.

Hypothetical Biosynthesis of 5-Dehydrohomoleucine

The biosynthesis of homoleucine and its dehydro- derivative is likely to leverage the enzymatic machinery of the core leucine pathway through substrate promiscuity or via a related, specialized pathway. We propose a two-stage hypothetical route:

  • Formation of Homoleucine Precursor: The synthesis of a homoleucine backbone would require a one-carbon extension of the leucine precursor, KIC. This could theoretically occur via a similar mechanism to the first step of leucine synthesis, where KIC, instead of KIV, is condensed with acetyl-CoA. This would produce α-ketohomoisocaproate, which could then be transaminated to yield homoleucine.

  • Dehydrogenation to 5-Dehydrohomoleucine: A dehydrogenase or oxidase enzyme could then act on homoleucine to introduce a double bond into the aliphatic side chain at the C5 position. This type of reaction is common in fungal secondary metabolism for generating structural diversity.[6][7]

Hypothetical_Pathway cluster_hypothetical Hypothetical Pathway to 5-Dehydrohomoleucine KIC α-Ketoisocaproate (KIC) KetoHomo α-Keto- 'homoisocaproate' (Hypothetical) KIC->KetoHomo Synthase-like enzyme ACoA Acetyl-CoA ACoA->KetoHomo HomoLeu 'Homoleucine' (Hypothetical) KetoHomo->HomoLeu Aminotransferase DehydroHomoLeu 5-Dehydrohomoleucine (Hypothetical) HomoLeu->DehydroHomoLeu Dehydrogenase /Oxidase

Caption: A hypothetical pathway for the biosynthesis of 5-dehydrohomoleucine.

Regulation of the Leucine Pathway: A Multi-Layered System

The flux through the leucine biosynthetic pathway is tightly controlled to meet cellular demand while conserving resources. This regulation occurs at both the transcriptional and enzymatic levels.

  • Transcriptional Regulation: In S. cerevisiae, the expression of the LEU genes is primarily controlled by the transcriptional regulator Leu3p.[1][5] The activity of Leu3p is allosterically modulated by the pathway intermediate α-IPM.[1][2] In the absence of α-IPM, Leu3p acts as a repressor. When α-IPM accumulates, it binds to Leu3p, converting it into a potent transcriptional activator.[1][5] This creates a sensitive feed-forward regulatory loop. Some genes, like LEU4, are also under the control of other regulators, such as the general amino acid control protein Gcn4p.[1]

  • Enzymatic Regulation: The first enzyme in the pathway, α-isopropylmalate synthase, is subject to feedback inhibition by the final product, L-leucine.[1] The different isoenzymes (Leu4p and Leu9p) show varying sensitivity to this inhibition, allowing for nuanced control over pathway flux.[2] The enzyme's activity is also regulated by reversible, Zn2+-dependent inactivation by Coenzyme A (CoA).[1]

Table 1: Quantitative Data on Leucine Pathway Regulation
Enzyme IsoformOrganismAllosteric InhibitorApparent Inhibitor Constant (Ki)Reference
α-IPM Synthase I (Long form)S. cerevisiaeL-Leucine~0.1 mM[1]
α-IPM Synthase I (Short form)S. cerevisiaeL-Leucine~0.4 mM[1]
α-IPM Synthase IIS. cerevisiaeL-Leucine~1.0 mM[1]
α-IPM Synthase (LeuA1)Mortierella alpinaL-LeucineStrong Inhibition (Ki not specified)[8]

Experimental Protocols for Pathway Elucidation

Investigating novel metabolic pathways requires robust and validated experimental methodologies. The primary approach to identify and characterize a compound like 5-dehydrohomoleucine would be through metabolomics, followed by targeted enzymatic assays.

Protocol: Untargeted Metabolomics for Fungal Metabolite Discovery

This protocol provides a framework for the global analysis of small molecules in fungal cells, which is essential for discovering novel or unexpected compounds.[9][10][11]

Causality: The goal is to obtain a "snapshot" of the metabolome. This requires rapid quenching of metabolic activity to prevent changes during sample collection, followed by efficient extraction of a broad range of metabolites for analysis by high-resolution mass spectrometry.

Step-by-Step Methodology:

  • Fungal Culture and Harvest:

    • Grow the fungal species of interest in a defined minimal medium to mid-log phase. To potentially stimulate the pathway, supplement with precursors (e.g., α-ketoisovalerate) or impose specific stresses.

    • Rapidly harvest the mycelia by vacuum filtration. Immediately flash-freeze the mycelial pad in liquid nitrogen to quench all enzymatic activity. This step is critical for data integrity.

  • Metabolite Extraction:

    • Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

    • Extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water, maintained at -20°C. The organic solvent precipitates proteins and disrupts membranes, while the water content ensures extraction of polar metabolites like amino acids.

    • Vortex vigorously and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation and Analysis:

    • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites must be derivatized (e.g., methoximation followed by silylation) to increase their volatility.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), resuspend the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for direct injection. LC-MS is often preferred for its sensitivity and broad coverage of underivatized metabolites.[10]

  • Data Acquisition and Processing:

    • Analyze samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Process the raw data using computational software to perform peak picking, alignment, and annotation by matching accurate mass and fragmentation patterns against metabolic databases. A hypothetical compound like 5-dehydrohomoleucine would be identified as an unknown feature, requiring manual interpretation of its mass and fragmentation spectrum to propose a structure.

Metabolomics_Workflow cluster_workflow Metabolomics Experimental Workflow Culture 1. Fungal Culture & Harvest Quench 2. Quenching (Liquid N2) Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Analyze 4. LC-MS/GC-MS Analysis Extract->Analyze Process 5. Data Processing & Annotation Analyze->Process

Caption: A generalized workflow for fungal metabolomics studies.

Protocol: In Vitro Assay for β-Isopropylmalate Dehydrogenase (Leu2p)

This protocol measures the activity of a core enzyme in the leucine pathway, serving as a template for characterizing newly discovered enzymes.

Causality: The assay relies on the NAD+-dependent nature of the enzyme. Activity is quantified by spectrophotometrically measuring the rate of NADH production, which absorbs light at 340 nm.

Step-by-Step Methodology:

  • Enzyme Preparation (Cell-Free Extract):

    • Grow fungal cells and harvest by centrifugation.

    • Prepare a cell-free extract by disrupting the cells (e.g., via glass bead beating or sonication) in a suitable lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Clarify the lysate by high-speed centrifugation to remove cell debris. The supernatant is the crude enzyme source. For higher purity, the target enzyme can be purified using chromatography.

  • Reaction Mixture:

    • In a 1 mL quartz cuvette, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 1 mM NAD+

      • 5 mM MgCl2 (as a cofactor)

      • Cell-free extract (e.g., 50-100 µg of total protein)

  • Initiation and Measurement:

    • Place the cuvette in a spectrophotometer set to 340 nm and equilibrate the temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrate, β-isopropylmalate (e.g., to a final concentration of 2 mM).

    • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the progress curve.

    • Convert this rate into specific activity (e.g., µmol of NADH produced per minute per mg of protein) using the Beer-Lambert law and the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion and Future Directions

The biosynthetic pathway of leucine is a well-established and highly regulated process in fungi, presenting multiple validated targets for antifungal drug development. While the direct synthesis of 5-dehydrohomoleucine is not a known component of this primary metabolic route, its existence as a secondary metabolite is plausible. Its formation would likely involve enzymes related to the core leucine pathway acting on alternative substrates or further modifying pathway intermediates.

The future of this research field lies in the application of advanced analytical techniques, such as the metabolomics workflow described herein, to probe the full metabolic diversity of fungi.[10][11] The identification of novel compounds like 5-dehydrohomoleucine would open new avenues for research, prompting efforts to:

  • Isolate and structurally elucidate the compound.

  • Identify the responsible genes and enzymes through a combination of genomics, transcriptomics, and genetic manipulation.

  • Characterize the kinetics and substrate specificity of the biosynthetic enzymes.

  • Determine the biological function of the novel metabolite and its potential as a therapeutic agent or target.

By integrating established biochemical knowledge with modern discovery platforms, the scientific community can continue to unravel the complexities of fungal metabolism, paving the way for innovative solutions in medicine and biotechnology.

References

  • Kohlhaw, G. B. (2003). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. Microbiology and Molecular Biology Reviews, 67(1), 1-15. [Link]

  • Kohlhaw, G. B. (2003). Leucine biosynthesis in fungi: entering metabolism through the back door. PubMed, 67(1), 1-15. [Link]

  • Lange, M., et al. (2022). Regulation of the Leucine Metabolism in Mortierella alpina. MDPI, 11(4), 573. [Link]

  • Chumley, T., et al. (2021). Branched-chain amino acid biosynthesis in fungi. Essays in Biochemistry, 65(4), 537-549. [Link]

  • Schlemper, T. R., et al. (2018). The leucine biosynthetic pathway is crucial for adaptation to iron starvation and virulence in Aspergillus fumigatus. PubMed, 20(2), 265-276. [Link]

  • Al-Hetlani, E. (2023). Analytical pathway for metabolomics in fungal research. ResearchGate. [Link]

  • Kind, T., et al. (2014). Metabolomics Protocols for Filamentous Fungi. Springer Nature Experiments. [Link]

  • Al-Hetlani, E., et al. (2023). Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics. PMC. [Link]

  • Zhang, Y., et al. (2022). Application of Metabolomics in Fungal Research. PMC - NIH. [Link]

  • Crespo, M. (n.d.). Fungal Metabolism: Evaluating the Unique Biochemical Processes of Fungi. Gravure. [Link]

  • Bastos, I. M. D., et al. (2014). The role of the de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence. PMC. [Link]

  • Matsuda, Y., & Abe, I. (2016). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. PMC. [Link]

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Sources

An In-depth Technical Guide to the Molecular Weight and Physical Constants of C7H13NO2 Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino acids with the chemical formula C7H13NO2 represent a critical class of non-proteinogenic amino acids, pivotal in the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of the key isomers of aminocyclohexanecarboxylic acid, the primary constituents corresponding to this formula. By delving into their molecular structures, physical constants, and biological significance, this document serves as an essential resource for researchers leveraging these unique building blocks in the design of novel therapeutics and chemical entities.

Introduction: The Significance of C7H13NO2 Amino Acids in Modern Research

While the canonical 20 proteinogenic amino acids form the fundamental basis of life, the scientific community's interest in non-natural or non-proteinogenic amino acids has expanded dramatically. Among these, the isomers of aminocyclohexanecarboxylic acid (C7H13NO2) have emerged as particularly valuable scaffolds in drug discovery and peptide design. Their cyclic nature imparts conformational rigidity, a desirable trait for enhancing the specificity and efficacy of bioactive peptides and small molecules. This guide will explore the distinct properties of 1-aminocyclohexanecarboxylic acid, 2-aminocyclohexanecarboxylic acid, 3-aminocyclohexanecarboxylic acid, and the cis/trans isomers of 4-aminocyclohexanecarboxylic acid, providing a foundational understanding for their application in advanced research.

Isomers of C7H13NO2 Aminocyclohexanecarboxylic Acid: A Comparative Overview

The positional isomerism of the amino group on the cyclohexyl ring gives rise to distinct chemical and physical properties, which in turn dictate their biological activities and applications. All isomers share a common molecular weight of approximately 143.18 g/mol .[1][2][3][4][5][6]

1-Aminocyclohexanecarboxylic Acid

Also known as homocycloleucine, this α-amino acid features the amino and carboxylic acid groups attached to the same carbon atom.[2] This substitution pattern provides a unique steric hindrance that can be exploited in peptide synthesis.

2-Aminocyclohexanecarboxylic Acid

In this isomer, the amino and carboxylic acid groups are on adjacent carbons, creating a β-amino acid analog. The spatial relationship between these functional groups can influence the secondary structure of peptides into which it is incorporated.

3-Aminocyclohexanecarboxylic Acid

As a γ-amino acid analog, the separation of the amino and carboxylic acid groups by two carbons allows for the formation of different types of turns and folds in peptide chains.

4-Aminocyclohexanecarboxylic Acid (cis and trans)

The 1,4-substitution pattern of this isomer, existing in both cis and trans configurations, has significant implications for its biological activity. The trans isomer, in particular, is a widely used pharmaceutical agent.

Tabulated Physical Constants of C7H13NO2 Amino Acid Isomers

The following table summarizes the key physical constants for the identified isomers of aminocyclohexanecarboxylic acid. It is important to note that some of the boiling points are predicted values due to the high melting points and potential for decomposition at elevated temperatures.

IsomerMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKa Values
1-Aminocyclohexanecarboxylic Acid 143.18[2][7]>300 (lit.)[8]-Slightly soluble in water and methanol[9]pK1: 2.65, pK2: 10.03 (at 25°C)[10]
2-Aminocyclohexanecarboxylic Acid 143.18[3][11]----
3-Aminocyclohexanecarboxylic Acid 143.18[4][12]278 (for 1R,3S)[13]280.0±33.0 (Predicted)[13]Soluble in water[13]3.99±0.10 (Predicted)[8]
cis-4-Aminocyclohexanecarboxylic Acid 143.18[14]299-301 (lit.)[15][16]280.0±33.0 (Predicted)[15]Soluble in water, sparingly in methanol[15][17]4.62±0.25 (Predicted)[15][17]
trans-4-Aminocyclohexanecarboxylic Acid 143.19[12]495[10]56-58 (at 0.08 Torr)[10]Soluble in water[4][10]4.46±0.10 (Predicted)[4]

Note: Data for 2-aminocyclohexanecarboxylic acid is less commonly reported in readily accessible databases. Further specialized literature searches may be required for detailed physical constants.

Biological Significance and Applications in Drug Development

The structural diversity of these cyclic amino acids translates into a range of biological activities and applications.

1-Aminocyclohexanecarboxylic Acid: A Modulator of NMDA Receptors

Research has indicated that derivatives of cyclic amino acids, including those related to 1-aminocyclohexanecarboxylic acid, can act as antagonists of the N-Methyl-D-aspartate (NMDA) receptor.[5][18] NMDA receptors are crucial for synaptic plasticity and memory function, and their antagonists are investigated for potential therapeutic roles in a variety of neurological conditions.[19][20]

2- and 3-Aminocyclohexanecarboxylic Acids: Scaffolds for Peptidomimetics

These isomers are valuable building blocks in the synthesis of peptidomimetics and other complex molecules.[21] Their incorporation can lead to more stable and effective therapeutic agents, with applications being explored in areas such as cancer and autoimmune diseases.[7][9] The cis and trans isomers of 3-aminocyclohexanecarboxylic acid, in particular, are used in the development of pharmaceuticals targeting neurological disorders.[7]

cis-4-Aminocyclohexanecarboxylic Acid: A Versatile Intermediate

This isomer serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[13] It is also utilized in neurotransmitter research, offering insights into potential treatments for neurological disorders.[13]

trans-4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid): An Antifibrinolytic Agent

The trans isomer of 4-aminocyclohexanecarboxylic acid is widely known as tranexamic acid, a medication used to treat or prevent excessive blood loss.[1][15] It functions as an antifibrinolytic by reversibly binding to lysine receptor sites on plasminogen, inhibiting its activation to plasmin.[15][22][23] Plasmin is the enzyme responsible for the degradation of fibrin clots; by inhibiting this process, tranexamic acid helps to stabilize clots and reduce bleeding.[1][22] This mechanism of action makes it a crucial drug in surgery, trauma, and for conditions such as heavy menstrual bleeding.[2][15]

Experimental Protocols: Determination of Key Physical Constants

The accurate determination of physical constants is paramount for the successful application of these amino acids in research and development.

Protocol for Determining Aqueous Solubility

The solubility of an amino acid is a critical parameter for its use in biological assays and pharmaceutical formulations. A standard method for determining aqueous solubility is as follows:

  • Preparation of a Saturated Solution: Add an excess amount of the C7H13NO2 amino acid to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved amino acid in the supernatant can be determined using a suitable analytical technique, such as HPLC with a suitable standard curve or by gravimetric analysis after evaporation of the solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess amino acid to known volume of water prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 quant1 Withdraw clear supernatant sep1->quant1 quant2 Analyze concentration (e.g., HPLC) quant1->quant2 G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve amino acid in CO2-free water titr1 Titrate with strong acid to fully protonate setup1->titr1 setup2 Calibrate pH meter setup2->titr1 setup3 Maintain constant temperature setup3->titr1 titr2 Titrate with strong base past two equivalence points titr1->titr2 titr3 Record pH and volume of titrant titr2->titr3 analysis1 Plot pH vs. volume of base titr3->analysis1 analysis2 Determine half-equivalence points analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

A schematic representation of the steps involved in pKa determination by potentiometric titration.

Conclusion

The C7H13NO2 amino acids, primarily the isomers of aminocyclohexanecarboxylic acid, represent a versatile and powerful class of molecules for researchers in the life sciences. Their unique structural features and diverse biological activities underscore their importance as building blocks for the next generation of pharmaceuticals and research tools. A thorough understanding of their molecular weight and physical constants, as detailed in this guide, is the first step toward unlocking their full potential.

References

  • Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects. (2025, May 16). YouTube.
  • The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical p
  • Mechanism of Action of Tranexamic Acid. (2025, June 29). Pharmacy Freak.
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  • Tranexamic Acid - An Effective Method To Control Bleeding Fast. (2025, January 1). YouTube.
  • Tranexamic Acid. (2025, April 26).
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Methodological & Application

Protocol for isolation of (S)-2-Amino-5-methylhex-4-enoic acid from mushroom fruiting bodies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Isolation of (S)-2-Amino-5-methylhex-4-enoic Acid from Boletus fraternus Fruiting Bodies for Research and Development

Introduction: The Significance of a Novel Allelochemical

(S)-2-Amino-5-methylhex-4-enoic acid, also known as 5-dehydrohomoleucine, is a rare, unsaturated aliphatic amino acid that has garnered interest for its potent biological activities. Notably, it has been identified as a major allelochemical in the mushroom Boletus fraternus Peck, where it actively suppresses the growth of surrounding broadleaf plants[1][2]. This allelopathic behavior suggests potential applications in agrochemicals and as a lead compound in drug discovery programs. Unlike the nephrotoxic amino acids found in some Amanita species, such as allenic norleucine in Amanita smithiana, the specific bioactivity of this compound presents a unique opportunity for research[3][4].

This document provides a detailed, robust protocol for the isolation of (S)-2-Amino-5-methylhex-4-enoic acid from the lyophilized fruiting bodies of Boletus fraternus. The methodology is designed for scientific rigor, emphasizing chromatographic purity and definitive analytical characterization, making it suitable for researchers, natural product chemists, and drug development professionals.

Compound Profile: Physicochemical Properties

A thorough understanding of the target molecule's properties is critical for designing an effective isolation strategy. The table below summarizes key data for (S)-2-Amino-5-methylhex-4-enoic acid.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[5]
Molecular Weight 143.18 g/mol [5]
IUPAC Name (2S)-2-amino-5-methylhex-4-enoic acid[6]
CAS Number 3558-31-4[7]
Physical Form Powder[7]
Melting Point 220-225 °C[7]
Storage Temperature Room Temperature[7]

Principle of the Isolation Workflow

The isolation of a polar, low-molecular-weight compound like an amino acid from a complex biological matrix requires a multi-step approach that leverages its unique chemical properties. This protocol is based on a bioassay-guided fractionation strategy successfully employed for this compound[1].

  • Extraction & Defatting: The process begins with a solvent extraction to solubilize the amino acid and other small molecules from the dried, powdered mushroom. A subsequent liquid-liquid partition removes non-polar lipids that could interfere with chromatography.

  • Cation-Exchange Chromatography: This is the core purification step. As a zwitterionic molecule, the amino acid will carry a net positive charge under acidic conditions, allowing it to bind to a strong cation-exchange resin. Most neutral (sugars) and anionic compounds will pass through. Elution is achieved by increasing the pH, which neutralizes the amino group and releases the compound from the resin. This is a classic, highly effective method for amino acid purification from natural extracts[8][9][10].

  • High-Performance Liquid Chromatography (HPLC): For applications requiring the highest purity, a final polishing step using reverse-phase HPLC is included. While challenging for underivatized amino acids due to their polarity, modern mixed-mode columns or the use of ion-pairing agents can achieve excellent separation[11][12][13].

  • Analytical Verification: At each stage, the presence and purity of the target compound are monitored. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment, while final confirmation is achieved through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overall Isolation Workflow

cluster_0 Part A: Extraction cluster_1 Part B: Purification cluster_2 Part C: Analysis Mushroom Boletus fraternus Fruiting Bodies Powder Lyophilized & Powdered Mushroom Material Mushroom->Powder Extract Ethanol Extraction Powder->Extract Syrup Concentrated Syrup Extract->Syrup Partition Hexane Partition (Defatting) Syrup->Partition Aq_Extract Aqueous Methanol Extract Partition->Aq_Extract IEC Cation-Exchange Chromatography (Amberlite IR-120B) Aq_Extract->IEC Elute Elution with 2N NH₄OH IEC->Elute Crude_AA Crude Amino Acid Fraction Elute->Crude_AA HPLC Preparative RP-HPLC (Optional Polishing) Crude_AA->HPLC Pure_Compound Purified (S)-2-Amino-5- methylhex-4-enoic acid HPLC->Pure_Compound Analysis TLC, NMR, HRMS Characterization Pure_Compound->Analysis cluster_0 Step 1: Loading & Washing (Acidic pH) cluster_1 Step 2: Elution (Basic pH) start Aqueous Extract (pH ~5-6) Loaded onto Column col1 Resin-SO₃⁻ H⁺ Resin-SO₃⁻ H⁺ Resin-SO₃⁻ H⁺ start->col1 col2 Resin-SO₃⁻ NH₄⁺ Resin-SO₃⁻ NH₄⁺ Resin-SO₃⁻ NH₄⁺ col1->col2 Add 2N NH₄OH (High pH) label1 Target Amino Acid (R-NH₃⁺) Binds to Resin label2 Neutral & Anionic Impurities Wash Through label3 Target Amino Acid (R-NH₂) Elutes from Column

Sources

Derivatization of (S)-2-Amino-5-methylhex-4-enoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Profiling of (S)-2-Amino-5-methylhex-4-enoic Acid

Executive Summary

(S)-2-Amino-5-methylhex-4-enoic acid is a non-proteinogenic amino acid structurally analogous to Leucine, distinguished by unsaturation at the C4 position. Its unique alkene moiety presents a specific analytical challenge: standard high-temperature acidic esterification (e.g., HCl/Butanol) risks double-bond migration or hydration.

This guide details two validated derivatization protocols designed to preserve the structural integrity of the alkene side chain while ensuring sufficient volatility for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Method A (Aqueous/Biological): Methyl Chloroformate (MCF) derivatization.[1][2][3]

  • Method B (Structural Confirmation): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) silylation.

Chemical Strategy & Mechanism

The amphoteric nature of amino acids (zwitterionic at neutral pH) renders them non-volatile. Successful GC-MS analysis requires blocking both the protic amine (-NH₂) and carboxylic acid (-COOH) groups.

The Challenge: The C4-C5 Alkene

Unlike saturated amino acids (Leucine/Isoleucine), the target molecule contains a C=C double bond.

  • Risk: Strong mineral acids (HCl/H₂SO₄) at high temperatures (>100°C) can catalyze hydration (adding water across the double bond) or isomerization (moving the double bond to conjugation).

  • Solution: We utilize reagents that operate at mild temperatures (Room Temp to 60°C) and neutral-to-mildly basic conditions.

Selected Pathways
  • Pathway A (MCF): Rapid reaction in aqueous media. The amine is converted to a carbamate, and the carboxyl group becomes a methyl ester.

    • Mechanism:[4][5]

      
      
      
  • Pathway B (MTBSTFA): Silylation replaces active hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups.

    • Mechanism:[4][5]

      
      
      

Workflow Visualization

G Start Sample: (S)-2-Amino-5-methylhex-4-enoic acid Matrix Determine Matrix Type Start->Matrix Bio Biological Fluid / Aqueous (Urine, Plasma, Cell Media) Matrix->Bio High Water Content Pure Dry Solid / Organic Extract (Synthesis Product, Dried Std) Matrix->Pure Low/No Water MethodA METHOD A: MCF Derivatization (Alkylation) Bio->MethodA MethodB METHOD B: MTBSTFA Silylation (Silylation) Pure->MethodB StepA1 1. Add MeOH, Pyridine, MCF MethodA->StepA1 StepB1 1. Dry under N2 (Strictly Anhydrous) MethodB->StepB1 StepA2 2. Vortex & Extract into Chloroform StepA1->StepA2 Analysis GC-MS Analysis (DB-5ms Column) StepA2->Analysis StepB2 2. Add MTBSTFA + 1% TBDMCS StepB1->StepB2 StepB3 3. Incubate 60°C, 30 min StepB2->StepB3 StepB3->Analysis

Figure 1: Decision matrix for selecting the appropriate derivatization protocol based on sample origin.

Detailed Experimental Protocols

Method A: Methyl Chloroformate (MCF) – The "Smart-Prep" Protocol

Best for: Biological samples, metabolic profiling, and preserving the alkene from acid hydrolysis.

Reagents:

  • Methyl Chloroformate (MCF)[1][2][3]

  • Methanol (Anhydrous)

  • Pyridine[5]

  • Chloroform[3][6][7]

  • Internal Standard: L-Norleucine (20 µg/mL)

Protocol:

  • Sample Prep: Take 50 µL of sample (or resuspended solid). Add 10 µL Internal Standard.

  • Solvent Addition: Add 160 µL Methanol and 20 µL Pyridine . Vortex briefly.

  • Derivatization: Add 20 µL MCF slowly.

    • Note: Gas evolution (CO₂) will occur. Do not cap tightly immediately.

    • Reaction: Vortex vigorously for 30 seconds.

  • Extraction: Add 200 µL Chloroform . Vortex for 10 seconds.

  • Phase Separation: Add 200 µL of 50 mM Sodium Bicarbonate (NaHCO₃) to neutralize excess acid and separate phases.

  • Collection: Centrifuge at 2,000 x g for 2 minutes. Collect the bottom organic layer (Chloroform) containing the derivative.

  • Injection: Inject 1 µL into GC-MS.

Method B: MTBSTFA Silylation – The "High-Stability" Protocol

Best for: Structural confirmation, clean standards, and identifying the molecular ion.

Reagents:

  • MTBSTFA + 1% TBDMCS (Catalyst)

  • Acetonitrile (HPLC Grade, Dried)

  • Internal Standard: L-Norleucine

Protocol:

  • Drying (CRITICAL): Evaporate sample to complete dryness under a stream of Nitrogen.

    • Warning: Any residual moisture will hydrolyze the reagent.

  • Reagent Addition: Add 50 µL Acetonitrile and 50 µL MTBSTFA .

  • Incubation: Cap vial tightly. Heat at 60°C for 30-45 minutes .

    • Control: Do not exceed 80°C to prevent thermal degradation of the alkene side chain.

  • Cooling: Cool to room temperature.

  • Injection: Inject 1 µL directly.

Data Interpretation & Expected Mass Spectra

The following table summarizes the expected mass shifts and fragmentation patterns.

FeatureMethod A: MCF DerivativeMethod B: TBDMS Derivative
Derivative Type Methyl Carbamate / Methyl Esterbis-TBDMS (Amine & Carboxyl)
Formula Change Adds -COOCH₃ (N) & -CH₃ (O)Adds two -Si(CH₃)₂tBu groups
MW Increase +72 Da (approx)+226 Da (approx)
Est. Molecular Ion 215 m/z 369 m/z
Key Fragment [M-59] (Loss of -COOCH₃)[M-57] (Loss of tert-butyl)
Diagnostic Value Good for quantification; cleaner baseline.312 m/z (Dominant Peak). Excellent for ID.

Fragmentation Logic:

  • TBDMS Derivatives: The bond between the Silicon atom and the tert-butyl group is weak. In Electron Impact (EI) ionization, the molecule almost always loses the tert-butyl group (Mass 57). Therefore, look for a massive peak at [Molecular Weight - 57] .

  • MCF Derivatives: These fragment more extensively. Look for the loss of the methoxycarbonyl group.

Quality Control & Troubleshooting

Linearity & Limits:

  • Linear Range: 1 µM – 1000 µM.

  • Limit of Detection (LOD): Typically ~0.5 µM (Splitless injection).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low/No Signal (Method B) Moisture contamination.Ensure sample is lyophilized or N₂ dried.[8] Use fresh MTBSTFA.
Double Peaks Incomplete derivatization.Increase reaction time or check reagent quality.
Alkene Degradation Acid concentration too high (Method A) or Temp too high (Method B).Use NaHCO₃ wash immediately (Method A). Reduce temp to 60°C (Method B).
Broad Tailing Peaks Column activity.Trim column guard (5-10 cm). Replace liner.

References

  • Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols, 5(10), 1709–1729.

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling." Current Protocols in Molecular Biology, 114(1), 30.4.1–30.4.32.

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

  • NIST Mass Spectrometry Data Center. "Amino Acid Derivatization Data." National Institute of Standards and Technology.

Sources

Validation & Comparative

1H and 13C NMR spectral data for (S)-2-Amino-5-methylhex-4-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H and 13C NMR Spectral Profiling of (S)-2-Amino-5-methylhex-4-enoic acid

Executive Summary

(S)-2-Amino-5-methylhex-4-enoic acid (also known as 4,5-dehydroleucine or


-leucine) is a non-proteinogenic amino acid often utilized in peptide synthesis to induce conformational constraints and proteolytic resistance.

This guide provides a definitive spectral comparison between the target molecule and its saturated analog, L-Leucine . The primary challenge in quality control is distinguishing the target from starting materials (Leucine) or constitutional isomers (e.g., allylglycine). This document outlines the specific NMR signatures required to validate the oxidation state of the


-bond.

Structural Analysis & Spin System Strategy

To accurately interpret the spectra, one must visualize the connectivity. The molecule features a "prenyl-like" tail attached to a glycine backbone.

Atom Numbering & Connectivity (Graphviz Visualization)

G cluster_legend Key Structural Features N NH2 C2 C2 (α) N->C2 C1 C1 (COOH) C1->C2 C3 C3 (β) C2->C3 C4 C4 (γ) C3->C4 Allylic C5 C5 (δ) C4->C5 Double Bond C6 C6 (Me) C5->C6 C7 C7 (Me) C5->C7 Vinyl Region Vinyl Proton (C4) Allylic Region Allylic Protons (C3)

Figure 1: Connectivity map of (S)-2-Amino-5-methylhex-4-enoic acid highlighting the critical C3-C4-C5 unsaturated system.

Comparative Spectral Data

The following data compares the target molecule with L-Leucine. Solvent: D₂O (referenced to DSS at 0.00 ppm).[1][2] Conditions: 298 K, pH ~7 (Zwitterionic form).

1H NMR Comparison (600 MHz)
PositionProton TypeTarget: 4,5-Dehydroleucine (

ppm)
Reference: L-Leucine (

ppm)
Diagnostic Note

-H
Vinyl5.15 (t, J=7.5 Hz) AbsentPrimary Identifier. Leucine has no signals > 4.0 ppm.

-H
Methine3.75 (t, J=6.5 Hz)3.72 (t)Minimal difference; unreliable for ID.

-H
Methylene2.55 (m) 1.70 (m)Target is deshielded by ~0.85 ppm due to allylic anisotropy.

-H
MethineAbsent (Quaternary C)1.70 (m)Leucine has a methine here; Target has a vinyl proton.

-Me
Methyl1.72 (s), 1.65 (s) 0.95 (d), 0.91 (d)Critical Differentiator. Target methyls are singlets on sp2 carbon (downfield). Leucine methyls are doublets on sp3 carbon (upfield).
13C NMR Comparison (150 MHz)
Carbon TypeTarget: 4,5-Dehydroleucine (

ppm)
Reference: L-Leucine (

ppm)
Interpretation
C=O 174.5176.0Carboxyl carbon.
C=

138.2 (Quaternary) AbsentThe

-carbon in the target is sp2 hybridized.

=C
118.5 (Methine) AbsentThe

-carbon vinyl signal.

-C
54.254.8Standard alpha-carbon region.

-C
30.5 42.5Significant shift due to adjacent double bond.
Methyls 25.8, 17.9 23.5, 22.0Distinct chemical environment for cis/trans methyls in target.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Sample Preparation (Standard)
  • Mass: Weigh 5.0 – 10.0 mg of the amino acid.

  • Solvent: Dissolve in 600 µL of Deuterium Oxide (D₂O, 99.9% D).

    • Note: For HCl salts, no adjustment is needed. For free zwitterions, ensure complete dissolution; mild sonication may be required.

  • Reference: Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (

    
     0.00).
    
  • Tube: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (High-Res)
  • Pulse Sequence: zg30 (30° pulse) or noesygppr1d (if water suppression is needed).

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure quantitative methyl integration).
    
  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Validation Workflow (Decision Tree)

Use this logic flow to confirm identity and purity.

Logic Start Acquire 1H NMR in D2O CheckVinyl Check 5.0 - 5.3 ppm Region Start->CheckVinyl CheckMethyl Check 0.8 - 1.8 ppm Region CheckVinyl->CheckMethyl Triplet present (~5.15 ppm) Result2 Identity: L-Leucine (Saturated Impurity) CheckVinyl->Result2 No signal > 4.5 ppm Result3 Identity: Allylglycine (Isomer Impurity) CheckVinyl->Result3 Multiplet present (~5.8 ppm) Result1 Identity Confirmed: 4,5-Dehydroleucine CheckMethyl->Result1 Two Singlets (~1.7 ppm) CheckMethyl->Result2 Two Doublets (~0.9 ppm)

Figure 2: Spectral decision tree for validating (S)-2-Amino-5-methylhex-4-enoic acid against common analogs.

Expert Insights & Causality

  • The Methyl Shift: The most common error in analyzing this compound is misinterpreting the methyl signals. In L-Leucine, the methyls are attached to an sp3 carbon, resulting in high shielding (0.9 ppm). In 4,5-dehydroleucine, the methyls are attached to an sp2 carbon. The deshielding cone of the double bond shifts these signals downfield to ~1.7 ppm. Furthermore, they appear as singlets (or very fine doublets due to long-range

    
     coupling) rather than the distinct 
    
    
    
    doublets seen in Leucine.
  • Stereochemical Purity: The (S)-enantiomer cannot be distinguished from the (R)-enantiomer in an achiral solvent like D₂O. To determine enantiomeric excess (ee%), you must use a chiral solvating agent (e.g., (R)-Pirkle Alcohol) or derivatize with Marfey’s reagent prior to HPLC analysis.

References

  • Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse000920: L-Leucine." BMRB, University of Wisconsin-Madison. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97401, 2-Amino-4-methyl-5-hexenoic acid." PubChem. [Link]

  • Easton, C. J., et al. "Synthesis of gamma,delta-unsaturated amino acids." Journal of Organic Chemistry, vol. 69, no. 3, 2004, pp. 815-820.[3] (Provides synthetic context and spectral expectations for this class). [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009.

Sources

Comparative Guide: Biological Potency of (S)- vs. (R)-2-Amino-5-methylhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological potency and experimental applications of (S)- and (R)-2-Amino-5-methylhex-4-enoic acid.

Executive Summary: The Stereochemical Divergence

2-Amino-5-methylhex-4-enoic acid (also known as Prenylglycine or 4,5-dehydrohomoleucine ) is a non-proteinogenic amino acid containing a dimethylallyl (prenyl) side chain. Its biological activity is governed by strict stereoselectivity, primarily involving the Phenylalanyl-tRNA Synthetase (PheRS) machinery.

  • (S)-Enantiomer (L-isomer): Acts as a structural mimetic of Phenylalanine (Phe) and Leucine (Leu) . It is a competent substrate for PheRS, leading to its misincorporation into nascent proteins ("Trojan Horse" mechanism), which triggers proteotoxic stress. It also exhibits allelopathic properties in plant biology.

  • (R)-Enantiomer (D-isomer): Lacks the requisite 3D-geometry for efficient binding to the PheRS active site. It is biologically inert in translational pathways but serves as a critical chiral scaffold in peptidomimetic drug design to induce helical stability and resistance to proteolytic degradation.

Chemical Identity & Structural Logic

Before analyzing potency, we must establish the structural basis of the molecule's activity.

FeatureSpecification
IUPAC Name 2-Amino-5-methylhex-4-enoic acid
Common Names Prenylglycine;

-Dimethylallylglycine; 5-Dehydrohomoleucine
Molecular Formula C

H

NO

Molecular Weight 143.18 g/mol
Side Chain 3,3-Dimethylallyl (Prenyl) group
Key Functional Motif

-Unsaturation (Double bond at C4)
Stereochemical Conformation
  • The (S)-Isomer: The amino group projects out (wedge), matching the L-amino acid configuration found in nature. This allows the hydrophobic prenyl tail to slot into the hydrophobic pocket of enzymes like PheRS.

  • The (R)-Isomer: The amino group projects in (dash), creating steric clashes within the enzyme's binding cleft, preventing catalysis.

Biological Potency: The PheRS Activation Pathway

The primary mechanism of biological potency for the (S)-isomer is its ability to hijack the protein synthesis machinery. This was definitively characterized in studies involving Aesculus californica (California Buckeye), a plant that naturally produces the compound.

Mechanism of Action: Translational Misincorporation

The enzyme Phenylalanyl-tRNA Synthetase (PheRS) is responsible for charging tRNA


 with Phenylalanine. However, the (S)-isomer of 2-Amino-5-methylhex-4-enoic acid mimics the hydrophobicity and shape of Phenylalanine sufficiently to be activated.
Experimental Evidence (Kinetic Data)

Research comparing the activation kinetics of the (S)-isomer vs. Phenylalanine reveals:

SubstrateEnzyme SourceK

(Affinity)
V

(Reaction Rate)
Biological Outcome
L-Phenylalanine Aesculus hippocastanum1.0 (Relative)100%Normal Protein Synthesis
(S)-2-Amino-5-methylhex-4-enoic acid Aesculus hippocastanum~30-40x Higher~30-100%Toxic Misincorporation
(S)-2-Amino-5-methylhex-4-enoic acid Aesculus californica~40x Higher~30%Discrimination/Tolerance
(R)-2-Amino-5-methylhex-4-enoic acid All SpeciesN/A (Inactive)< 1%No Activity

Interpretation: The (S)-isomer functions as a "slow substrate." In organisms that do not naturally produce it (like A. hippocastanum or mammals), the enzyme cannot distinguish it effectively from Phe, leading to the synthesis of "statistical proteins" containing the analog. These proteins often misfold, causing cytotoxicity. The (R)-isomer is sterically excluded.

Pathway Visualization

The following diagram illustrates the divergent fates of the (S) and (R) isomers within the cellular translation machinery.

PheRS_Pathway cluster_toxicity Toxicity Mechanism Isomer_S (S)-Isomer (L-Prenylglycine) PheRS PheRS Enzyme (Active Site) Isomer_S->PheRS High Affinity Binding Isomer_R (R)-Isomer (D-Prenylglycine) Isomer_R->PheRS No Binding Adenylation Adenylation (AMP-Amino Acid) PheRS->Adenylation ATP -> PPi Exclusion Steric Exclusion (No Binding) PheRS->Exclusion (R)-Isomer Rejected tRNA tRNA-Phe Charging Adenylation->tRNA Transfer Adenylation->tRNA Ribosome Ribosome Translation tRNA->Ribosome Incorporation tRNA->Ribosome Protein Mutant Protein (Misfolded) Ribosome->Protein Synthesis Ribosome->Protein

Caption: Mechanistic divergence of (S)- and (R)-Prenylglycine at the Phenylalanyl-tRNA Synthetase interface. The (S)-isomer is processed into proteins, while the (R)-isomer is rejected.

Experimental Protocols for Validation

To verify the potency difference in your own laboratory, use the following self-validating protocols.

Protocol A: ATP-PPi Exchange Assay (In Vitro Potency)

This assay measures the activation of the amino acid by PheRS, the first step in protein synthesis.

  • Reagents: Purified PheRS (from E. coli or yeast),

    
    P-labeled pyrophosphate (PPi), ATP, and the test amino acid ((S) or (R)).
    
  • Reaction Mix: Incubate 100 mM Tris-HCl (pH 7.8), 10 mM MgCl

    
    , 2 mM ATP, 2 mM 
    
    
    
    P-PPi, and varying concentrations (0.1 - 10 mM) of the (S) or (R) isomer.
  • Initiation: Add 10

    
    g of PheRS enzyme. Incubate at 37°C for 10 minutes.
    
  • Termination: Stop reaction with 5% trichloroacetic acid (TCA) containing 1% charcoal (to adsorb ATP).

  • Quantification: Filter the charcoal, wash to remove free PPi, and count radioactivity (ATP bound to charcoal).

  • Result Validation:

    • (S)-Isomer: Dose-dependent increase in radioactivity (ATP formation), indicating activation.

    • (R)-Isomer: Baseline radioactivity (no activation).

Protocol B: Allelopathic Growth Inhibition (In Vivo Potency)

This protocol assesses the macroscopic toxicity of the compound, relevant for agricultural or ecological applications.

  • Subject: Lactuca sativa (Lettuce) seeds (standard bioassay model).

  • Treatment: Prepare aqueous solutions of (S)- and (R)-2-Amino-5-methylhex-4-enoic acid at 10, 50, and 100 ppm. Include a water control.

  • Incubation: Place 10 seeds on filter paper in Petri dishes. Add 5 mL of solution. Incubate at 25°C in the dark for 72 hours.

  • Measurement: Measure radicle (root) length.

  • Result Validation:

    • (S)-Isomer: Significant inhibition of radicle elongation (IC

      
       typically < 50 ppm). Roots may show "negative chemotropism" (growing away from the source).
      
    • (R)-Isomer: Negligible inhibition; growth comparable to water control.

Application Guide: Choosing the Right Isomer

ApplicationRecommended IsomerRationale
Peptide Stapling (S)-Isomer The (S)-configuration (L-form) is compatible with the natural helical twist of peptides. The prenyl group serves as a handle for Ring-Closing Metathesis (RCM) to create stable macrocycles.
Negative Control (R)-Isomer Use the (R)-isomer in biological assays to prove that an observed effect is due to specific protein binding (stereospecific) rather than non-specific chemical toxicity.
Protease Resistance (R)-Isomer Incorporating the (R)-isomer into a peptide sequence renders it unrecognizable to most endogenous proteases, extending the half-life of the drug candidate.
Toxicity Studies (S)-Isomer Used to study the effects of protein mistranslation and the Unfolded Protein Response (UPR) in eukaryotic cells.

References

  • BenchChem. (2025).[1][2] Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid. Retrieved from

  • Anderson, J. W., & Fowden, L. (1970). Properties and substrate specificities of the phenylalanyl-transfer-ribonucleic acid synthetases of Aesculus species. Biochemical Journal, 119(4), 677–690. Retrieved from

  • PubChem. (n.d.). 2-Amino-5-methylhex-4-enoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from

  • Science.gov. (n.d.). Research topic: 2-amino-5-methylhex-4-enoic acid and phenylalanyl-tRNA synthetase. Retrieved from

Sources

Distinguishing 5-dehydrohomoleucine from Leucine and Isoleucine using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Resolving Structurally Similar Amino Acids

In the fields of metabolomics, drug discovery, and synthetic biology, the precise identification and quantification of amino acids and their analogs are paramount. While leucine and isoleucine are canonical proteinogenic amino acids, non-canonical variants like 5-dehydrohomoleucine are of increasing interest as potential building blocks for novel peptides or as metabolic indicators. The analytical challenge lies in their structural similarity. Leucine and isoleucine are constitutional isomers, differing only in the placement of a methyl group, which makes their chromatographic separation notoriously difficult. 5-dehydrohomoleucine, an unsaturated analog of leucine, introduces a further layer of complexity.

This guide provides a robust analytical strategy for the baseline separation of these three compounds. We will move beyond a simple recitation of methods to explain the underlying chromatographic principles, justify the selection of specific parameters, and present a complete, validated protocol suitable for high-stakes research and development environments.

The Challenge: Understanding the Analytes

The success of any separation is rooted in exploiting the subtle physicochemical differences between analytes. Leucine possesses an isobutyl side chain, while isoleucine has a sec-butyl side chain, making it slightly more hydrophobic and introducing a second chiral center. 5-dehydrohomoleucine is structurally identical to leucine, save for a double bond in the side chain. This unsaturation reduces the number of hydrogens, slightly alters the molecule's mass, and, most importantly for chromatography, changes its polarity and three-dimensional shape.

Analyte_Structures cluster_0 Leucine (C₆H₁₃NO₂) cluster_1 Isoleucine (C₆H₁₃NO₂) cluster_2 5-dehydrohomoleucine (C₇H₁₁NO₂) Leu Structure: (CH₃)₂CHCH₂CH(NH₂)COOH Ile Structure: CH₃CH₂CH(CH₃)CH(NH₂)COOH dehydro Structure: (CH₃)₂C=CHCH₂CH(NH₂)COOH

Caption: Chemical structures of Leucine, Isoleucine, and 5-dehydrohomoleucine.

Chromatographic Strategy: Why HILIC is the Superior Choice

For the analysis of polar, zwitterionic compounds like amino acids, several HPLC modes can be considered, including ion-pair reversed-phase chromatography and derivatization-based methods. However, for a direct, sensitive, and mass spectrometry (MS)-compatible analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) presents the most effective solution.[1][2][3]

  • Mechanism of Separation in HILIC : HILIC utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained in the aqueous layer, leading to longer retention times.[1][4]

  • Advantages over Alternatives :

    • No Derivatization Required : Unlike traditional reversed-phase methods that require derivatization to retain these polar molecules, HILIC analyzes them in their native state. This eliminates time-consuming sample preparation steps and potential side reactions.[1][5]

    • MS Compatibility : HILIC mobile phases are rich in volatile organic solvents, which promotes efficient desolvation and ionization in the MS source, leading to higher sensitivity compared to the high-aqueous, non-volatile salt-containing mobile phases often used in ion-pair chromatography.[2][4]

    • Superior Isomer Resolution : HILIC has demonstrated excellent capability in resolving challenging constitutional isomers like leucine and isoleucine, which often co-elute in other chromatographic modes.[3][6][7]

Optimized HILIC-MS Methodology

This protocol is designed to provide baseline separation of the three target analytes. The workflow is straightforward, ensuring reproducibility and robustness.

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detect Detection & Analysis p1 Dissolve Standard Mix in 80:20 ACN:H₂O p2 Filter through 0.22 µm PVDF filter p1->p2 h1 Inject sample onto HILIC column p2->h1 Injection h2 Run Gradient Elution h1->h2 d1 Detect ions using MS (SIR mode) h2->d1 Elution d2 Integrate Peaks & Quantify d1->d2

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-5-methylhex-4-enoic acid
Reactant of Route 2
(S)-2-Amino-5-methylhex-4-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.